molecular formula C5H11ClN2 B098407 2-Iminopiperidine hydrochloride CAS No. 16011-96-4

2-Iminopiperidine hydrochloride

Cat. No. B098407
CAS RN: 16011-96-4
M. Wt: 134.61 g/mol
InChI Key: ZHDTXTDHBRADLM-UHFFFAOYSA-N
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Description

2-Iminopiperidine hydrochloride, also known as 2-Amino-3,4,5,6-tetrahydropyridine hydrochloride, is a chemical compound with the molecular formula C5H11ClN2 . It has an average mass of 134.607 Da and a monoisotopic mass of 134.061081 Da .


Synthesis Analysis

Piperidine derivatives are synthesized using various methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .


Molecular Structure Analysis

The molecular structure of 2-Iminopiperidine hydrochloride consists of a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used in the preparation of heteroaromatic compounds from alkenes using ketoiodination-cyclization protocols .

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-Iminopiperidine hydrochloride is used in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of these derivatives involves intra- and intermolecular reactions .

Drug Designing

Piperidine-containing compounds, including 2-Iminopiperidine hydrochloride, are significant synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .

Biological and Pharmacological Activity

Piperidines, including 2-Iminopiperidine hydrochloride, have been studied for their biological and pharmacological activity . This includes their potential as drugs and their effects on biological systems .

Synthesis of Heteroaromatic Compounds

2-Iminopiperidine hydrochloride can be used as a reactant for the synthesis of heteroaromatic compounds from alkenes using ketoiodination-cyclization protocols .

HIV-1 Integrase Inhibitor Scaffolds

This compound can also be used as a reactant for the synthesis of HIV-1 integrase inhibitor scaffolds .

Synthesis of Fluorinated Bicyclic Heterocycles

2-Iminopiperidine hydrochloride can be used in the synthesis of fluorinated bicyclic heterocycles .

Diels-Alder Reactions of Heterocyclic Azadienes

This compound can be used as a reactant in Diels-Alder reactions of heterocyclic azadienes .

Condensation Reactions

2-Iminopiperidine hydrochloride can be used as a reactant in condensation reactions .

Safety and Hazards

The safety data sheet for 2-Iminopiperidine hydrochloride was not found in the search results. Therefore, it is recommended to handle this compound with appropriate safety measures until more information is available .

Future Directions

Piperidine derivatives, including 2-Iminopiperidine hydrochloride, continue to be a focus of research due to their wide range of biological activities. They are being explored for potential applications in various therapeutic areas, including cancer, inflammation, hypertension, and asthma .

Mechanism of Action

Target of Action

The primary target of 2-Iminopiperidine hydrochloride is Nitric Oxide Synthase 2 (NOS2) . NOS2 is an enzyme that catalyzes the production of nitric oxide (NO), a key cellular signaling molecule, particularly in immune and inflammatory responses.

Mode of Action

2-Iminopiperidine hydrochloride acts as a selective inhibitor of NOS2 . It interacts with the NOS2 enzyme, inhibiting its activity and thereby reducing the production of nitric oxide. Studies indicate that 2-Iminopiperidine hydrochloride is a more potent inhibitor than N G -methyl-L-arginine .

properties

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDTXTDHBRADLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

45505-66-6
Record name 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45505-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50166802
Record name Piperidine, 2-imino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iminopiperidine hydrochloride

CAS RN

16011-96-4
Record name 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16011-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2-imino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 2-imino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,4,5,6-tetrahydropyridine
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